molecular formula C9H10ClNO2 B2388820 (R)-isoindoline-1-carboxylic acid hydrochloride CAS No. 1965314-61-7

(R)-isoindoline-1-carboxylic acid hydrochloride

Cat. No.: B2388820
CAS No.: 1965314-61-7
M. Wt: 199.63
InChI Key: KPMLOVZNYPOQII-DDWIOCJRSA-N
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Description

®-isoindoline-1-carboxylic acid hydrochloride is a chiral compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a carboxylic acid group attached to the isoindoline ring, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-isoindoline-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of isoindoline, which can be obtained through the reduction of isoindole.

    Chiral Resolution: The racemic mixture of isoindoline is subjected to chiral resolution to obtain the ®-enantiomer.

    Carboxylation: The ®-isoindoline is then carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-isoindoline-1-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of isoindoline are synthesized and resolved into the ®-enantiomer.

    Continuous Carboxylation: The carboxylation step is carried out in continuous flow reactors to ensure high efficiency and yield.

    Purification: The product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-isoindoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Isoindoline-1,3-dione.

    Reduction: Isoindoline-1-methanol.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-isoindoline-1-carboxylic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, ®-isoindoline-1-carboxylic acid hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The isoindoline ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1-carboxylic acid: Lacks the chiral center and hydrochloride salt form.

    Isoindoline-1,3-dione: An oxidized form of isoindoline.

    Isoindoline-1-methanol: A reduced form of isoindoline-1-carboxylic acid.

Uniqueness

®-isoindoline-1-carboxylic acid hydrochloride is unique due to its chiral nature and the presence of both a carboxylic acid group and a hydrochloride salt. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOVZNYPOQII-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2[C@@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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